N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid
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Overview
Description
N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid is a synthetic organic compound that has gained attention in the field of medicinal chemistry and peptide synthesis. The compound is characterized by its unique spirocyclic structure, which imparts distinct chemical properties and potential biological activities. The presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group makes it particularly useful in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-azaspiro[24]heptane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and organic solvents to facilitate the cyclization and protection steps .
Industrial Production Methods
Industrial production of N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. The use of automated peptide synthesizers can also streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The spirocyclic core allows for substitution reactions, where different functional groups can be introduced to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound’s unique structure makes it a valuable tool in studying protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating the activity of these targets. The Fmoc group can be removed under specific conditions, revealing the active site of the compound and enabling further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid: Similar in structure but without the N-substitution.
Fmoc-5-azaspiro[2.4]heptane-6-carboxylic acid: Differing in the position of the carboxylic acid group.
Fmoc-azaspiro[2.4]heptane derivatives: Various derivatives with different functional groups attached to the spirocyclic core.
Uniqueness
N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid stands out due to its specific substitution pattern and the presence of the Fmoc protecting group. This combination imparts unique chemical properties, making it a versatile tool in synthetic chemistry and a potential candidate for drug development .
Properties
Molecular Formula |
C22H21NO4 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-20(25)19-9-10-22(11-12-22)23(19)21(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) |
InChI Key |
KPXOUSGUBMRJCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)N(C1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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